molecular formula C15H12O3 B8021006 4,2'-Dihydroxychalcone

4,2'-Dihydroxychalcone

Cat. No. B8021006
M. Wt: 240.25 g/mol
InChI Key: FGPJTMCJNPRZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,2'-Dihydroxychalcone is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,2'-Dihydroxychalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,2'-Dihydroxychalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photochemical Properties : 4,4′-Dihydroxychalcone synthesized under ultrasonic irradiation showed improved yield and shorter reaction time compared to conventional methods. This study explored the photochemical properties of 4,4′-Dihydroxychalcone (Wen, Tie, Wang, Lee, & Li, 2009).

  • Hydrogen Bond Dynamics : The electronic structure and hydrogen bond dynamics of 2′,4′-dihydroxychalcone (DHC) were investigated, revealing insights into excited state hydrogen atom transfer mechanisms (Ramu, Jagadeesha, Shivalingaswamy, & Ramegowda, 2020).

  • Gastric Cytoprotective Actions : 2',4'-Dihydroxychalcone demonstrated strong cytoprotective activity against gastric ulcers in rats, suggesting potential medicinal applications (Yamamoto et al., 1992).

  • Inclusion Complexes with β-Cyclodextrin : The inclusion complexes formed by 2',4'-dihydroxychalcone with β-cyclodextrin were studied, revealing insights into the thermodynamics and molecular interactions of these complexes (Sancho, Andujar, Porasso, & Enriz, 2016).

  • Structural and Vibrational Properties : The structural, electronic, topological, and vibrational properties of 2′,4′-dihydroxychalcone isolated from Zuccagnia punctata Cav. were characterized, contributing to the understanding of its properties in different media (Chahar et al., 2020).

  • Anti-inflammatory and Analgesic Effects : A rigid 3,4‐Dihydroxychalcone synthesized for potential therapeutic use showed significant antinociceptive and anti‐inflammatory effects in mice, indicating its promise as a drug candidate (Heidari et al., 2009).

  • Antifungal Activity and Mode of Action : 2',4'-Dihydroxychalcone exhibited antifungal effects against Aspergillus fumigatus and acted as an Hsp90-calcinurin pathway inhibitor, showcasing its potential in antifungal therapy (Seo, Kim, & Shin, 2015).

properties

IUPAC Name

1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPJTMCJNPRZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00892346
Record name 2'-4-Dihydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,2'-Dihydroxychalcone

CAS RN

13323-66-5
Record name 2′,4-Dihydroxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13323-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-4-Dihydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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